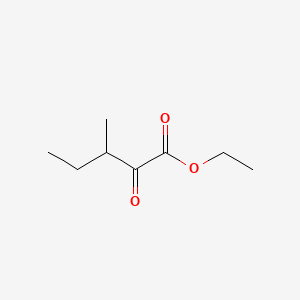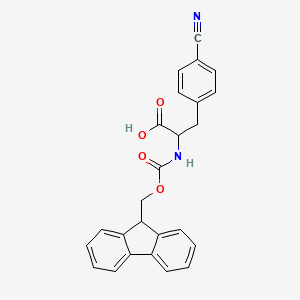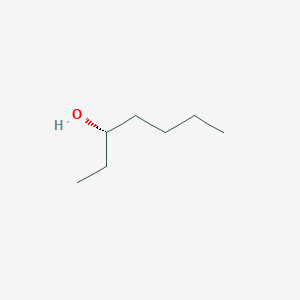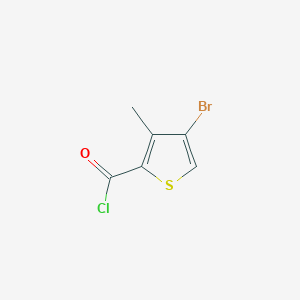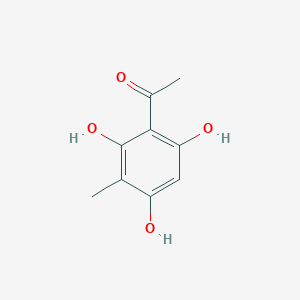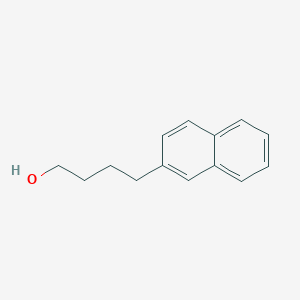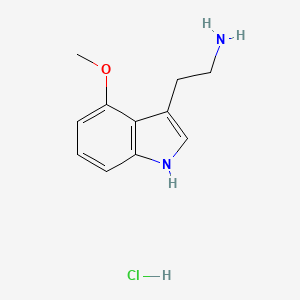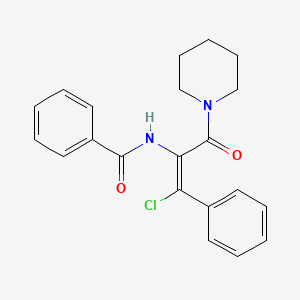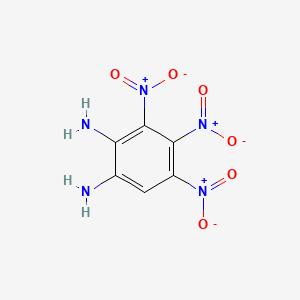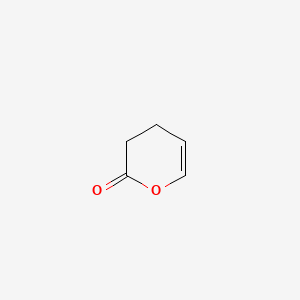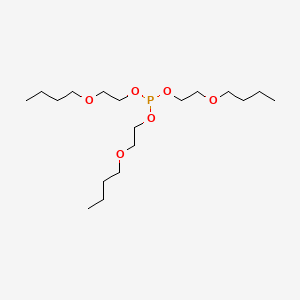
Tris(2-butoxyethyl) phosphite
概要
説明
Tris(2-butoxyethyl) phosphite: is an organophosphorus compound widely used as a flame retardant and plasticizer. It is known for its ability to enhance the fire resistance of various materials, including plastics, textiles, and coatings. This compound is also utilized in the production of synthetic rubber and as an additive in lubricants and hydraulic fluids.
準備方法
Synthetic Routes and Reaction Conditions: Tris(2-butoxyethyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with 2-butoxyethanol. The reaction proceeds as follows:
PCl3+3HOCH2CH2OC4H9→P(OCH2CH2OC4H9)3+3HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride. The reaction mixture is heated to facilitate the formation of this compound, and the by-product hydrogen chloride is removed by distillation or neutralization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with efficient distillation systems to remove hydrogen chloride. The process is optimized to ensure high yields and purity of the final product. The use of catalysts and controlled reaction conditions further enhances the efficiency of the synthesis.
化学反応の分析
Types of Reactions: Tris(2-butoxyethyl) phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tris(2-butoxyethyl) phosphate.
Hydrolysis: In the presence of water, it hydrolyzes to produce phosphorous acid and 2-butoxyethanol.
Substitution: It can participate in substitution reactions with other nucleophiles, replacing the butoxyethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Tris(2-butoxyethyl) phosphate.
Hydrolysis: Phosphorous acid and 2-butoxyethanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
科学的研究の応用
Chemistry: Tris(2-butoxyethyl) phosphite is used as a reagent in organic synthesis, particularly in the preparation of phosphite esters and other organophosphorus compounds. It is also employed as a stabilizer in the production of polymers and resins.
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes and its role as a flame retardant in medical devices. It is also investigated for its cytotoxicity and environmental impact.
Industry: The compound is widely used in the manufacturing of flame-retardant materials, including textiles, plastics, and coatings. It is also utilized as a plasticizer in the production of synthetic rubber and as an additive in lubricants and hydraulic fluids.
作用機序
Molecular Targets and Pathways: Tris(2-butoxyethyl) phosphite exerts its effects primarily through its ability to interfere with the combustion process. As a flame retardant, it promotes the formation of a char layer on the surface of materials, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. The compound may also release phosphoric acid upon decomposition, which further enhances its flame-retardant properties by promoting charring and reducing the release of flammable gases.
類似化合物との比較
Tris(2-butoxyethyl) phosphate: Similar in structure but contains a phosphate group instead of a phosphite group.
Tris(2-chloroethyl) phosphate: Contains chloroethyl groups and is used as a flame retardant.
Tris(2-ethylhexyl) phosphate: Contains ethylhexyl groups and is used as a plasticizer and flame retardant.
Uniqueness: Tris(2-butoxyethyl) phosphite is unique due to its specific combination of butoxyethyl groups and a phosphite core, which imparts distinct chemical and physical properties. Its ability to undergo oxidation to form tris(2-butoxyethyl) phosphate adds versatility to its applications. Additionally, its effectiveness as a flame retardant and plasticizer makes it a valuable compound in various industrial applications.
特性
IUPAC Name |
tris(2-butoxyethyl) phosphite | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O6P/c1-4-7-10-19-13-16-22-25(23-17-14-20-11-8-5-2)24-18-15-21-12-9-6-3/h4-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRFGQHFJDWCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOP(OCCOCCCC)OCCOCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042504 | |
| Record name | Tris(2-butoxyethyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2718-67-4 | |
| Record name | Tris(2-butoxyethyl) phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2718-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2-butoxyethyl) phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002718674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407906 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(2-butoxyethyl) phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIS(2-BUTOXYETHYL) PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5D2RUBW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


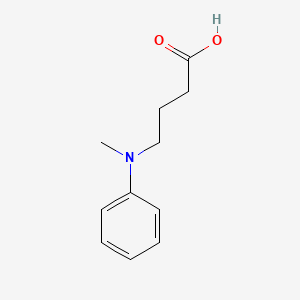
![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
